molecular formula C11H8N4OS B14372184 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one CAS No. 90330-80-6

3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one

Cat. No.: B14372184
CAS No.: 90330-80-6
M. Wt: 244.27 g/mol
InChI Key: VARPQLSGEFBWSK-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyridazine ring with a thiadiazine ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with thiadiazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one stands out due to its unique combination of a pyridazine and thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

90330-80-6

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

3-phenyl-1,6-dihydropyridazino[4,5-e][1,3,4]thiadiazin-5-one

InChI

InChI=1S/C11H8N4OS/c16-10-9-8(6-12-14-10)13-15-11(17-9)7-4-2-1-3-5-7/h1-6,13H,(H,14,16)

InChI Key

VARPQLSGEFBWSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C(S2)C(=O)NN=C3

Origin of Product

United States

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